An In-depth Technical Guide to 4-Phenylcyclohexanone
An In-depth Technical Guide to 4-Phenylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Phenylcyclohexanone, a versatile ketone intermediate with significant applications in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, safety and handling protocols, and key experimental procedures.
Core Properties and Identifiers
4-Phenylcyclohexanone, with the CAS Number 4894-75-1 , is a white to off-white crystalline solid.[1][2] It is a key building block in the synthesis of various organic molecules, including pharmaceuticals.
Chemical and Physical Properties
The fundamental properties of 4-Phenylcyclohexanone are summarized in the table below, providing essential data for experimental design and execution.
| Property | Value | Reference(s) |
| CAS Number | 4894-75-1 | [1] |
| Molecular Formula | C₁₂H₁₄O | [1] |
| Molecular Weight | 174.24 g/mol | |
| Appearance | White to off-white crystalline powder | [2] |
| Odor | Odorless | |
| Melting Point | 73-80 °C | [1] |
| Boiling Point | 158-160 °C at 12 mmHg | [1] |
| Density | 0.97 g/cm³ at 25 °C | |
| Refractive Index | ~1.5363 (estimate) | |
| Flash Point | >100 °C | |
| Solubility | Soluble in methanol (B129727) and chloroform. Insoluble in water. |
Safety and Handling
Proper handling of 4-Phenylcyclohexanone is crucial to ensure laboratory safety. The compound is classified as a skin and eye irritant.[3]
| Aspect | Precaution | Reference(s) |
| Personal Protective Equipment | Wear protective gloves, clothing, and eye/face protection. | [3] |
| Handling | Avoid breathing dust. Use only outdoors or in a well-ventilated area. Wash hands thoroughly after handling. | [3] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. | [3] |
| Inpatibilities | Strong oxidizing agents. | |
| First Aid (Skin Contact) | Wash with plenty of water. If skin irritation occurs, get medical advice/attention. | [3] |
| First Aid (Eye Contact) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [3] |
| First Aid (Inhalation) | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. | [3] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and a key reaction of 4-Phenylcyclohexanone.
Synthesis of 4-Phenylcyclohexanone
A common method for the synthesis of 4-Phenylcyclohexanone involves the Friedel-Crafts acylation of benzene (B151609) with cyclohexanecarbonyl chloride, followed by a reduction of the resulting ketone.
Workflow for the Synthesis of 4-Phenylcyclohexanone
Caption: A generalized workflow for the synthesis of 4-Phenylcyclohexanone.
Methodology:
-
Friedel-Crafts Acylation:
-
To a stirred solution of benzene and a Lewis acid catalyst (e.g., aluminum chloride) in an inert solvent, slowly add cyclohexanecarbonyl chloride at a controlled temperature.
-
The reaction mixture is stirred until the reaction is complete, as monitored by an appropriate technique like Thin Layer Chromatography (TLC).
-
The reaction is then quenched, and the organic layer is separated, washed, dried, and concentrated to yield the crude intermediate ketone.
-
-
Wolff-Kishner Reduction:
-
The crude ketone from the previous step is refluxed with hydrazine hydrate (B1144303) and a strong base such as potassium hydroxide (B78521) in a high-boiling solvent like ethylene glycol.
-
The reaction mixture is heated until the evolution of nitrogen gas ceases.
-
After cooling, the reaction mixture is worked up to isolate the 4-phenylcyclohexane.
-
-
Oxidation:
-
The 4-phenylcyclohexane is then oxidized using a suitable oxidizing agent (e.g., chromic acid) to selectively oxidize the benzylic position to a ketone, yielding 4-phenylcyclohexanone.
-
The product is then purified.
-
Purification by Recrystallization
Recrystallization is a standard method for purifying solid organic compounds.
Methodology:
-
Solvent Selection: Choose a solvent or solvent pair in which 4-Phenylcyclohexanone is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for recrystallization include ethanol (B145695), methanol, or mixtures of ethanol and water.
-
Dissolution: Dissolve the crude 4-Phenylcyclohexanone in the minimum amount of the hot solvent to form a saturated solution.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. As the solution cools, the solubility of 4-Phenylcyclohexanone decreases, leading to the formation of crystals. The cooling process can be completed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.
Wittig Reaction of 4-Phenylcyclohexanone
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones. 4-Phenylcyclohexanone can be reacted with a phosphorus ylide to form a carbon-carbon double bond. A specific example is its reaction with ethyl (triphenylphosphoranylidene)acetate.[4]
Workflow for the Wittig Reaction of 4-Phenylcyclohexanone
Caption: A generalized workflow for the Wittig reaction of 4-Phenylcyclohexanone.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-phenylcyclohexanone and ethyl (triphenylphosphoranylidene)acetate in an anhydrous solvent such as toluene.[4]
-
Reaction: Heat the mixture to reflux and maintain the temperature for several hours.[4] The progress of the reaction can be monitored by TLC.[4]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.[4]
-
Purification: The crude product, which contains the desired alkene and triphenylphosphine oxide as a byproduct, is purified by column chromatography on silica (B1680970) gel.[4]
Biological Significance and Applications
4-Phenylcyclohexanone serves as a crucial intermediate in the synthesis of various biologically active molecules.
Synthesis of CCR2 Antagonists
One of the most significant applications of 4-Phenylcyclohexanone is in the synthesis of C-C chemokine receptor type 2 (CCR2) antagonists.[3] CCR2 is a G protein-coupled receptor that plays a key role in the migration of monocytes and macrophages to sites of inflammation.[5] Its primary ligand is the chemokine CCL2 (monocyte chemoattractant protein-1).[5] By blocking the interaction between CCL2 and CCR2, these antagonists can inhibit the inflammatory cascade, making them potential therapeutic agents for inflammatory diseases such as rheumatoid arthritis and atherosclerosis.[3][5][6]
CCR2 Signaling Pathway
The binding of CCL2 to CCR2 initiates a series of intracellular signaling events. Understanding this pathway is critical for the rational design of CCR2 antagonists.
CCR2 Signaling Cascade
Caption: Simplified overview of the major CCR2 signaling pathways.
Upon binding of CCL2, CCR2 activates heterotrimeric G-proteins of the Gi family.[5] This leads to the dissociation of the Gα and Gβγ subunits. The Gβγ subunit can activate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Furthermore, the Gβγ subunits can activate the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival. CCR2 activation also leads to the stimulation of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) and the mitogen-activated protein kinase (MAPK) pathways, which are involved in inflammation and cell migration.[5][7]
Conclusion
4-Phenylcyclohexanone is a valuable chemical intermediate with well-defined properties and significant applications, particularly in the development of CCR2 antagonists. The experimental protocols and pathway information provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound. Adherence to proper safety and handling procedures is essential for its effective and safe utilization in the laboratory.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Cas 4894-75-1,4-Phenylcyclohexanone | lookchem [lookchem.com]
- 3. 4-Phenylcyclohexanone | 4894-75-1 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. What are CCL2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
